![molecular formula C7H4ClF3N2O2 B154544 Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate CAS No. 175137-27-6](/img/structure/B154544.png)
Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
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Overview
Description
“Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate” is a chemical compound with the empirical formula C7H4ClF3N2O2 . It has a molecular weight of 240.57 . It is used in the synthetic preparation and discovery of 2-[(2,4-Dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide, which is a highly selective CB2 receptor agonist for the treatment of inflammatory and neuropathic pain .
Molecular Structure Analysis
The molecular structure of “Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate” can be represented by the SMILES stringCOC(=O)c1cnc(Cl)nc1C(F)(F)F
. The InChI representation is 1S/C7H4ClF3N2O2/c1-15-5(14)3-2-12-6(8)13-4(3)7(9,10)11/h2H,1H3
. Physical And Chemical Properties Analysis
“Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate” is a liquid at room temperature . It has a refractive index of 1.468 and a density of 1.491 g/mL at 25 °C . It should be stored at 2-8°C .Scientific Research Applications
Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate: Scientific Research Applications:
Pharmacology
This compound is used in the synthesis of selective CB2 receptor agonists for the treatment of inflammatory and neuropathic pain. It’s a key ingredient in the development of new pain management drugs .
Chemical Research
It serves as a reagent to investigate the effect of chemical substitutions on the interfacial interactions of pyrimidines with phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phase .
Laboratory Chemicals
As a laboratory chemical, it’s recommended for use in various research and development applications, although specific uses in food, drugs, pesticides, or biocidal products are advised against .
Safety and Hazards
“Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .
Mechanism of Action
Target of Action
Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is a chemical compound that has been used in the synthetic preparation and discovery of highly selective CB2 receptor agonists . The CB2 receptor is primarily found in the peripheral nervous system and immune cells, and it plays a crucial role in managing pain and inflammation .
Mode of Action
This interaction could lead to changes in the signaling pathways associated with the receptor, thereby altering the physiological responses related to pain and inflammation .
Biochemical Pathways
The compound’s interaction with the CB2 receptor may affect various biochemical pathways. For instance, it could influence the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α), both of which play significant roles in inflammatory responses . By modulating these pathways, the compound could potentially exert anti-inflammatory effects .
Result of Action
The compound’s interaction with the CB2 receptor could lead to a reduction in inflammation and neuropathic pain . For instance, it has been observed to exhibit neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
The efficacy and stability of Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate could be influenced by various environmental factors. For instance, the compound’s storage temperature could impact its stability . Additionally, factors such as pH, presence of other compounds, and the specific biological environment could potentially affect its action.
properties
IUPAC Name |
methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3N2O2/c1-15-5(14)3-2-12-6(8)13-4(3)7(9,10)11/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUBJYUOPNGBOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395175 |
Source
|
Record name | methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
CAS RN |
175137-27-6 |
Source
|
Record name | methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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